Isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide
Description
Isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide is a synthetic derivative of isonicotinic acid hydrazide (INH), a cornerstone antitubercular agent. Structurally, it features a pyridine ring substituted with butoxy groups at the 2 and 6 positions and a methylated hydrazide moiety at the 1-position (Figure 1). This modification aims to enhance lipophilicity, bioavailability, and resistance profiles compared to INH .
Properties
CAS No. |
57803-55-1 |
|---|---|
Molecular Formula |
C15H25N3O3 |
Molecular Weight |
295.38 g/mol |
IUPAC Name |
2,6-dibutoxy-N-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C15H25N3O3/c1-4-6-8-20-13-10-12(15(19)18(3)16)11-14(17-13)21-9-7-5-2/h10-11H,4-9,16H2,1-3H3 |
InChI Key |
PYTCKRXHAISOQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N(C)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Details
Representative Synthesis Example
- Esterification : Isonicotinic acid is esterified with butanol in the presence of an acid catalyst, forming 2,6-dibutoxyisonicotinic acid esters.
- Hydrazide formation : The ester is then reacted with methylhydrazine hydrate in an aqueous or alcoholic medium at elevated temperature (60-100 °C) for several hours.
- Isolation : The crude product is cooled, filtered, and purified by recrystallization to yield the target methylhydrazide compound.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Impact on Product |
|---|---|---|
| Esterification temperature | 60-80 °C | Higher temperatures improve reaction rate but may cause side reactions |
| Molar ratio (Isonicotinic acid : Butanol) | 1:1.2 to 1:2 | Excess alcohol drives esterification to completion |
| Acid catalyst concentration | 1-5% (HCl or H2SO4) | Controls esterification rate and selectivity |
| Hydrazinolysis temperature | 60-100 °C | Optimal for hydrazide formation; too high causes decomposition |
| Reaction time (hydrazinolysis) | 0.5-8 hours | Longer times increase conversion but may reduce purity |
| Solvent choice | THF, methanol, or water mixtures | Influences solubility and reaction kinetics |
| Purification method | Recrystallization from hexane-ether or alcohol | Affects final purity and yield |
Summary Table of Key Preparation Methods and Outcomes
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Esterification with butanol | Acid-catalyzed reaction of isonicotinic acid with butanol | High conversion to dibutoxy esters; well-established | Requires strict control of acid catalyst and temperature |
| Acid chloride formation | Conversion of ester to acid chloride using SOCl2 | Facilitates efficient hydrazide formation | Use of corrosive reagents; requires careful handling |
| Hydrazide formation with methylhydrazine | Reaction in solvent at elevated temperature | High yield and purity; adaptable to scale | Sensitive to impurities; requires solvent for effective stirring |
| Purification by recrystallization | Solvent-based purification | Produces high-purity final product | Multiple recrystallizations may be needed for ultra-purity |
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide involves its interaction with specific molecular targets within the cell. It is believed to inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death . The compound may also interfere with the function of enzymes and proteins involved in critical metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Antimycobacterial Activity
INH remains the gold standard, with a minimum effective dose of 1/700 that of para-aminosalicylic acid (PAS) in murine tuberculosis models . However, resistance arises from mutations in the katG gene, which encodes the enzyme activating INH .
2,6-Dibutoxy-1-methylhydrazide : While direct activity data are unavailable, analogues with bulky substituents (e.g., coumarin-linked acylhydrazides) show modest activity (>1.0 μg/mL against M. tuberculosis H37Rv) but improved selectivity (>9.5–19) . The butoxy groups may reduce susceptibility to katG-mediated resistance by avoiding hydroxylation-dependent activation .
Hydrazide-Hydrazones: Derivatives like isonicotinoylhydrazonopyruvic acid exhibit comparable or superior activity to INH in some studies, with lower toxicity .
Table 2: Activity Against M. tuberculosis H37Rv
Metabolism and Pharmacokinetics
- INH : Metabolized via hydroxylation at the pyridine ring’s α-positions to form 2,6-dihydroxyisonicotinic acid (citrazinic acid), followed by conversion to succinic acid semialdehyde . Acetylation by N-acetyltransferase determines inactivation speed in humans .
- 2,6-Dibutoxy-1-methylhydrazide : The butoxy groups likely block hydroxylation, redirecting metabolism toward alternative pathways (e.g., demethylation). Methylation of the hydrazide may slow acetylation, prolonging half-life .
- Hydrazide-Hydrazones : Metabolism involves hydrolysis of the Schiff base, releasing INH or modified hydrazides .
Lipophilicity and Bioavailability
Lipophilicity significantly impacts membrane permeability. Experimental logP values for INH derivatives:
Table 3: Lipophilicity and Bioavailability
| Compound | logP | Relative Bioavailability (vs. INH) |
|---|---|---|
| INH | -0.67 | 1.0 (reference) |
| 2,6-Dibutoxy-1-methylhydrazide | >3.0 | Likely higher (untested) |
| Hydrazide-Hydrazones | 1.2–2.8 | 1.5–3.0 |
Toxicity and Resistance
- INH : Hepatotoxic and neurotoxic due to reactive intermediates (e.g., hydrazine) . Resistance is widespread (up to 20% in clinical isolates) .
- 2,6-Dibutoxy-1-methylhydrazide: Methylation may reduce hydrazine release, lowering neurotoxicity.
- Hydrazide-Hydrazones : Some derivatives (e.g., pyruvic acid hydrazones) show reduced toxicity in preclinical models .
Biological Activity
Isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a hydrazide functional group, which is known for its biological activity.
Antimicrobial Activity
Isonicotinic acid derivatives have been widely studied for their antimicrobial properties. Research indicates that isonicotinic acid hydrazide derivatives exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis.
- Study Findings : A series of isonicotinic acid hydrazide derivatives were synthesized and tested against M. tuberculosis, revealing minimum inhibitory concentrations (MICs) ranging from 0.195 to 0.39 μg/ml, indicating potent antimycobacterial activity .
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| Isonicotinic Acid Hydrazide Derivative 1 | 0.195 | High |
| Isonicotinic Acid Hydrazide Derivative 2 | 0.39 | Moderate |
The cytotoxic effects of isonicotinic acid derivatives have also been evaluated in various cancer cell lines. For instance, studies on the compound's derivatives showed promising results in inhibiting cancer cell proliferation.
- Cytotoxicity Assessment : The cytotoxic effects were assessed using the MTT assay against several cancer cell lines including pancreatic and gastric cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Case Studies
- Antitumor Activity : In a study evaluating the antitumor activity of isonicotinic acid derivatives, compounds were tested against human pancreatic cancer (Patu8988) and human gastric cancer (SGC7901) cell lines. The results showed that some complexes induced apoptosis in SGC7901 cells, highlighting their potential as therapeutic agents .
- Antioxidant Properties : The antioxidant capacity of these compounds was evaluated using assays such as ABTS and DPPH. While some derivatives exhibited excellent radical scavenging activity, others showed limited antioxidant properties, emphasizing the need for further structural optimization to enhance efficacy .
Pharmacokinetics and Stability
Pharmacokinetic studies are crucial for understanding the behavior of isonicotinic acid derivatives in biological systems. Preliminary data suggest that these compounds may have favorable stability profiles in plasma, which is essential for their therapeutic application .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for isonicotinic acid hydrazide derivatives, and how do reaction conditions influence product selectivity?
- Methodological Answer : Derivatives of isonicotinic acid hydrazide (INH) are synthesized via condensation reactions between INH and ketones (e.g., 2-furyl methyl ketone) in ethanol, forming aroylhydrazones. Key parameters include solvent polarity, temperature, and molar ratios. For example, electrochemical trifluoromethylation in trifluoroacetic acid (TFA)/acetonitrile (ACN) systems achieves ~94% conversion under optimized current density (1.5 mA cm⁻²) and charge (1.0 F mole⁻¹) . Characterization typically involves IR, NMR, and thermogravimetric analysis (TGA) .
Q. Which analytical techniques are most effective for characterizing metal chelates derived from isonicotinic acid hydrazide?
- Methodological Answer : Metal chelates (e.g., Cu(II), Sm(III)) are characterized using:
- Electronic spectra to confirm d-d transitions and coordination geometry.
- Magnetic measurements to assess paramagnetic properties (e.g., μeff for Cu(II) ~1.73 BM).
- TGA to evaluate thermal stability and hydration states.
- IR spectroscopy to identify shifts in ν(N–N) and ν(C=O) bands, indicating ligand-metal binding .
Q. How can researchers assess the metabolic pathways of isonicotinic acid derivatives in biological systems?
- Methodological Answer : Track metabolism using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to detect intermediates like isonicotinic acid, a primary metabolite of INH. Cytochrome P450 enzymes (e.g., CYP2C) catalyze this conversion, which can be inhibited in vitro using selective inhibitors (e.g., ketoconazole) to confirm enzymatic pathways .
Advanced Research Questions
Q. How do electrochemical parameters influence the trifluoromethylation of isonicotinic acid hydrazide, and how can selectivity be optimized?
- Methodological Answer : Trifluoromethylation efficiency depends on:
- Current density : Higher densities (5.0 mA cm⁻²) improve selectivity (20%) but reduce conversion rates .
- Electrolyte composition : TFA/NaTFA/ACN achieves 100% conversion, while TFA/pyridine (Py)/ACN suppresses product formation .
- Charge passed : 3.0 F mole⁻¹ maximizes selectivity in TEA-based systems.
- Use linear sweep voltammetry (LSV) to correlate anodic current density (e.g., 0.05–0.12 mA cm⁻² at 0.1–0.3 mM INH) with reaction progress .
Q. What strategies can resolve contradictions in reaction outcomes for INH derivatives under varying electrochemical conditions?
- Methodological Answer : Discrepancies arise from competing side reactions (e.g., over-oxidation) and electrolyte interactions. To mitigate:
- Compare voltammetric data (e.g., LSV) across solvents (TFA vs. Py) to identify redox interference .
- Use triethylamine (TEA) instead of Py to stabilize intermediates and suppress side products .
- Adjust pH to modulate protonation states of INH, altering reactivity .
Q. How do coordination geometries of INH-based metal chelates affect their biological or material properties?
- Methodological Answer : Coordination modes (e.g., bidentate vs. tridentate binding) influence:
- Antimicrobial activity : Cu(II) chelates with square-planar geometries show enhanced antibacterial efficacy due to improved membrane penetration .
- Luminescence : Lanthanide complexes (e.g., Tb(III)-isonicotinate) exhibit strong emission via ligand-sensitized energy transfer, useful in optical materials .
- Study using X-ray crystallography and luminescence spectroscopy to correlate structure-property relationships .
Q. What novel applications exist for isonicotinic acid derivatives in materials science?
- Methodological Answer : INH derivatives form metal-organic frameworks (MOFs) with lanthanides or transition metals. For example:
- Porous materials : Use polytopic linkers (e.g., 1,4-benzenedicarboxylate) with INH-based SBUs (secondary building units) to design robust frameworks with high surface areas .
- Luminescent sensors : Sm(III) or Eu(III) complexes detect environmental analytes via reversible emission quenching .
Methodological Notes
- Contradiction Management : Conflicting electrochemical data (e.g., TFA/NaTFA vs. TFA/Py systems) require systematic variation of supporting electrolytes and real-time monitoring via GC-MS .
- Advanced Characterization : Combine synchrotron X-ray diffraction and DFT calculations to elucidate reaction mechanisms in trifluoromethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
